(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including amino groups, ureido groups, and ester groups. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. For example, the amino groups could participate in condensation reactions, and the ester groups could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Scientific Research Applications
Synthesis and Chemical Development
The chemical (S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate plays a crucial role in various synthesis processes. Levy et al. (2009) developed a multigram asymmetric synthesis of a related chiral tetraazamacrocycle, which is a key intermediate for the manufacture of a magnetic resonance imaging (MRI) candidate, demonstrating its importance in developing diagnostic tools (Levy et al., 2009).
Catalysis and Organic Reactions
In the field of catalysis and organic reactions, (S)-di-tert-butyl derivatives have been used in various studies. For example, Hossain et al. (2019) investigated the reaction of tridentate aminoalcohol phenol ligands with [MoO2(acac)2], forming complexes that showed moderate to good catalytic activities in epoxidation of different olefins (Hossain et al., 2019).
Development of Imaging Agents
An important application in medical imaging is the development of imaging agents. Chen et al. (2008) used a derivative of (S)-di-tert-butyl for the synthesis of imaging agents targeting prostate-specific membrane antigen (PSMA), showcasing its potential in cancer imaging (Chen et al., 2008).
Synthesis of Amino Acids and Peptides
(S)-di-tert-butyl derivatives also play a significant role in the synthesis of amino acids and peptides. Constantinou-Kokotou et al. (2001) described a general method for the synthesis of enantiopure non-natural alpha-amino acids using a key intermediate related to (S)-di-tert-butyl (Constantinou-Kokotou et al., 2001).
Cross-Linking in Collagen
In biochemistry, derivatives of (S)-di-tert-butyl are used in the synthesis of key intermediates for the preparation of collagen cross-links. Adamczyk et al. (1999) efficiently synthesized tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, demonstrating its application in collagen research (Adamczyk et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
As an aspartic acid derivative , it may potentially influence protein synthesis and neurotransmitter activity.
Pharmacokinetics
The presence of the boc group may influence its bioavailability, as the boc group can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution .
Result of Action
It has been used as a reactant in the synthesis of a dupa-paclitaxel conjugate for antigen targeted therapy of prostate cancer .
Action Environment
Factors such as ph could potentially influence the stability of the boc group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWXFSGSTGXUFO-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107929 | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025796-31-9 | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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